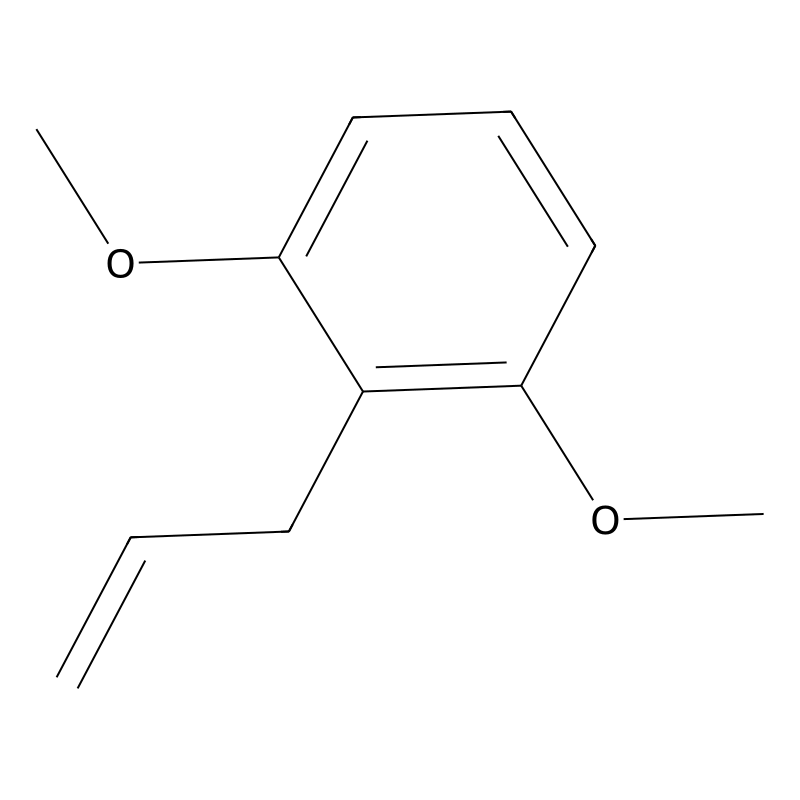

3-(2,6-Dimethoxyphenyl)-1-propene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-(2,6-Dimethoxyphenyl)-1-propene serves as a valuable building block in organic synthesis due to the presence of both an alkene (double bond) and an aromatic ring (benzene) in its structure. This combination allows for various chemical transformations, including:

- Diels-Alder reactions: The alkene functionality can participate in Diels-Alder cycloadditions, enabling the construction of complex cyclic structures.

- Heck reactions: The alkene can undergo Heck reactions with various alkenes and aryl halides, forming new carbon-carbon bonds in the presence of a palladium catalyst.

- Suzuki-Miyaura coupling: The aromatic ring can participate in Suzuki-Miyaura coupling reactions, introducing new functional groups or extending carbon chains.

These reactions allow researchers to synthesize diverse organic molecules with potential applications in various fields, including pharmaceuticals, materials science, and agrochemicals.

Medicinal Chemistry:

- The presence of the methoxy groups on the aromatic ring might contribute to antioxidant or anti-inflammatory properties, similar to other natural products containing methoxy groups.

- The combination of the alkene and the aromatic ring might offer a scaffold for developing new drugs targeting specific receptors or enzymes.

3-(2,6-Dimethoxyphenyl)-1-propene is an organic compound characterized by a propene group attached to a dimethoxy-substituted phenyl ring. Its molecular formula is with a molecular weight of approximately 178.23 g/mol. The compound features two methoxy groups located at the 2 and 6 positions of the phenyl ring, enhancing its chemical properties and reactivity. This structure allows for various chemical transformations, making it a versatile compound in organic synthesis and medicinal chemistry.

As information on 3-(2,6-Dimethoxyphenyl)-1-propene is limited, it's best to handle it with caution assuming similar properties to other aromatic compounds. Potential hazards could include:

- Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the electron-donating effect of the methoxy groups.

- Addition Reactions: The double bond in the propene moiety allows for addition reactions, which can lead to various derivatives depending on the reagents used.

- Oxidation Reactions: The compound can be oxidized to form different products, including alcohols or carbonyl compounds.

Common reagents for these reactions include palladium catalysts for hydrogenation and various electrophiles for substitution reactions.

The synthesis of 3-(2,6-Dimethoxyphenyl)-1-propene can be achieved through several methods:

- Friedel-Crafts Alkylation: This method typically involves the reaction of 2,6-dimethoxybenzoic acid with allyl bromide in the presence of a Lewis acid catalyst.

- Direct Alkylation: Another approach includes using 2,6-dimethoxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane under reflux conditions .

- Copper-Catalyzed Reactions: Recent methods have employed copper(I) oxide and palladium diacetate under specific reaction conditions to achieve high yields .

These synthetic routes allow for efficient production while minimizing by-products.

3-(2,6-Dimethoxyphenyl)-1-propene has several notable applications:

- Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: The compound is being investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities.

- Materials Science: It is also explored for developing novel materials with unique electronic and optical properties.

Studies on 3-(2,6-Dimethoxyphenyl)-1-propene focus on its reactivity with various reagents and substrates. Its double bond allows it to engage in addition reactions while its aromatic system can participate in substitution reactions. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and potential biological effects.

Several compounds share structural similarities with 3-(2,6-Dimethoxyphenyl)-1-propene. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-(2,5-Dimethoxyphenyl)-1-propene | Two methoxy groups at positions 2 and 5 | Different electronic properties due to methoxy positioning |

| 3-(2,6-Dimethylphenyl)-1-propene | Two methyl groups instead of methoxy groups | Less polar; different reactivity patterns |

| 3-(2-Methoxyphenyl)-1-propene | One methoxy group | Potentially different reactivity patterns compared to dimethoxy analogs |

| 4-(2,5-Dimethoxyphenyl)-1-butyne | Butyne instead of propene | Different functional group leading to varied applications |

The presence of two methoxy groups at specific positions enhances the electron density on the aromatic ring of 3-(2,6-Dimethoxyphenyl)-1-propene compared to its analogs. This property influences its reactivity and potential applications in biomedicine and materials science.

Molecular Structure and Nomenclature

IUPAC Naming and Systematic Designation

The compound 3-(2,6-Dimethoxyphenyl)-1-propene follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry [1]. The IUPAC name for this compound is 2-allyl-1,3-dimethoxybenzene, which reflects the structural arrangement of the allyl group (2-propen-1-yl) attached to the benzene ring at the 2-position, with methoxy substituents at the 1 and 3 positions [1]. The molecular formula is C₁₁H₁₄O₂ with a molecular weight of 178.23 grams per mole [2] [3] [1]. The Chemical Abstracts Service registry number for this compound is 3698-35-9, providing a unique identifier for database searches and regulatory documentation [2] [3] [1] [4].

Common Synonyms and Alternative Nomenclature

Several alternative names are used in the literature to describe this compound [2] [3]. The most frequently encountered synonyms include 1,3-dimethoxy-2-(2-propen-1-yl)benzene and benzene, 1,3-dimethoxy-2-(2-propen-1-yl)- [2] [3]. These nomenclature variations reflect different systematic approaches to naming the same molecular structure. The SMILES notation for this compound is C=CCC1=C(OC)C=CC=C1OC, providing a linear representation of the molecular connectivity [1]. The International Chemical Identifier (InChI) is InChI=1S/C11H14O2/c1-4-6-9-10(12-2)7-5-8-11(9)13-3/h4-5,7-8H,1,6H2,2-3H3, with the corresponding InChI Key being FQXWJEKXPIMZAP-UHFFFAOYSA-N [1].

Structural Isomers and Conformational Analysis

The compound exhibits structural isomerism with other dimethoxyphenylpropene derivatives that differ in the position of methoxy groups on the benzene ring [5]. Positional isomers include 3-(2,4-dimethoxyphenyl)-1-propene and 3-(3,4-dimethoxyphenyl)-1-propene, each displaying distinct physical and chemical properties due to the different substitution patterns [6] [7]. Conformational analysis reveals that the molecule can adopt various spatial arrangements around the carbon-carbon single bond connecting the allyl group to the aromatic ring [8]. The preferred conformation is influenced by allylic strain considerations, where the terminal alkene group adopts a position that minimizes steric interactions with the aromatic substituents [8]. Computational studies on related phenylallyl systems indicate that the most stable conformations typically involve the allyl group oriented away from the bulky methoxy substituents to reduce steric hindrance [9].

Physical Properties

Physical State and Appearance

3-(2,6-Dimethoxyphenyl)-1-propene exists as a liquid at standard temperature and pressure conditions [3]. The compound typically appears as a colorless to light yellow clear liquid, with the slight coloration potentially arising from trace impurities or oxidation products [3]. The liquid nature of this compound at room temperature is consistent with its molecular weight and the presence of flexible aliphatic chains that reduce intermolecular packing efficiency compared to rigid aromatic systems [3].

Melting and Boiling Points

The boiling point of 3-(2,6-Dimethoxyphenyl)-1-propene has been reported as 60°C under reduced pressure conditions of 0.05 Torr [3]. This relatively low boiling point under vacuum conditions reflects the moderate molecular weight and the presence of ether linkages that do not form strong intermolecular hydrogen bonds [3]. The melting point of this specific compound has not been definitively established in the available literature, though related dimethoxyphenylpropene derivatives typically exhibit melting points in the range of -10°C to 10°C [10] [11] [12]. The absence of strong intermolecular interactions such as hydrogen bonding contributes to the relatively low melting point characteristic of this class of compounds [10] [11].

Density and Solubility Parameters

The predicted density of 3-(2,6-Dimethoxyphenyl)-1-propene is 0.980 ± 0.06 grams per cubic centimeter, which is characteristic of organic compounds containing aromatic rings and ether functionalities [3]. This density value is consistent with the molecular composition and the presence of oxygen atoms that increase the overall mass without significantly affecting the molecular volume [3]. The compound exhibits insolubility in water, which is expected given the hydrophobic nature of the aromatic ring and alkyl chains, combined with the limited hydrogen bonding capacity of the ether groups [3] [11]. Solubility in organic solvents such as ethanol and diethyl ether has been demonstrated for structurally similar compounds, indicating that 3-(2,6-Dimethoxyphenyl)-1-propene likely follows similar solubility patterns [11] [12].

Table 1: Physical Properties of 3-(2,6-Dimethoxyphenyl)-1-propene

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₄O₂ | [2] [3] [1] [4] |

| Molecular Weight (g/mol) | 178.23 | [2] [3] [1] [4] |

| CAS Number | 3698-35-9 | [2] [3] [1] [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Physical State (20°C) | Liquid | [3] |

| Boiling Point | 60°C (0.05 Torr) | [3] |

| Density (predicted) | 0.980 ± 0.06 g/cm³ | [3] |

| Solubility in Water | Insoluble | [3] |

Spectroscopic Characteristics

The spectroscopic properties of 3-(2,6-Dimethoxyphenyl)-1-propene can be predicted based on the characteristic absorption patterns of its functional groups [13] [14]. In proton nuclear magnetic resonance spectroscopy, the aromatic protons are expected to appear in the region of 6.5-7.5 parts per million, with the specific chemical shifts influenced by the electron-donating effects of the methoxy substituents [15]. The allyl system protons typically resonate between 5.0-6.0 parts per million for the vinyl protons and 3.0-3.5 parts per million for the methylene bridge connecting to the aromatic ring [13]. The methoxy groups characteristically appear as singlets around 3.8-4.0 parts per million, with the exact position dependent on the electronic environment created by the aromatic substitution pattern [15].

Carbon-13 nuclear magnetic resonance spectroscopy would show aromatic carbon signals in the 100-160 parts per million region, with quaternary carbons appearing further downfield due to their substitution pattern [13]. The aliphatic carbons of the allyl group and methoxy substituents typically appear between 20-80 parts per million [13]. Infrared spectroscopy would reveal characteristic absorption bands for the carbon-carbon double bond stretch around 1620-1680 wavenumbers and aromatic carbon-oxygen stretching vibrations in the 1230-1290 wavenumber region [14].

Mass spectrometry fragmentation patterns for this compound would likely show a molecular ion peak at mass-to-charge ratio 178, with common fragment ions resulting from the loss of methoxy groups (mass-to-charge ratio 163) and subsequent aromatic rearrangements [16] [17]. The presence of the allyl system may lead to characteristic fragmentation through benzylic cleavage, producing stabilized aromatic cation fragments [16] [17].

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Range/Value | Reference |

|---|---|---|

| ¹H NMR (aromatic region) | 6.5-7.5 ppm | General aromatic compounds |

| ¹H NMR (allyl region) | 5.0-6.0 ppm (vinyl), 3.0-3.5 ppm (CH₂) | General allyl systems |

| ¹H NMR (methoxy region) | 3.8-4.0 ppm | [15] |

| ¹³C NMR (aromatic) | 100-160 ppm | General aromatic carbons |

| ¹³C NMR (aliphatic) | 20-80 ppm | General aliphatic carbons |

| IR (C=C stretch) | 1620-1680 cm⁻¹ | General alkenes |

| IR (Ar-O-C stretch) | 1230-1290 cm⁻¹ | General aryl ethers |

| MS Base Peak | m/z 178 (M⁺), fragments at m/z 163, 135 | [16] |

Electronic Structure and Bonding

Molecular Orbital Theory Analysis

The electronic structure of 3-(2,6-Dimethoxyphenyl)-1-propene can be understood through molecular orbital theory, which describes the distribution of electrons in molecular orbitals formed by the combination of atomic orbitals [18] [19]. The benzene ring portion of the molecule contributes six pi electrons to a delocalized aromatic system, forming six pi molecular orbitals in accordance with Hückel molecular orbital theory [18] [19]. The lowest energy bonding orbitals are filled with electrons, while the higher energy antibonding orbitals remain empty in the ground state [18] [19].

The allyl substituent introduces additional pi electron density through its terminal alkene functionality [20] [21]. The allyl system contains three carbon atoms contributing p orbitals, resulting in three pi molecular orbitals: one bonding, one non-bonding, and one antibonding [20]. In the neutral molecule, the two pi electrons of the double bond occupy the lowest energy bonding molecular orbital [20]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap determines the electronic excitation properties and reactivity of the compound [18] [19] [22].

Aromaticity and π-Electron Distribution

The aromatic character of the benzene ring in 3-(2,6-Dimethoxyphenyl)-1-propene arises from the cyclic delocalization of six pi electrons following Hückel's rule for aromaticity [23] [18]. The electron distribution within the aromatic system is significantly influenced by the methoxy substituents, which act as electron-donating groups through resonance effects [23] [24]. These substituents increase the electron density in the aromatic ring, particularly at the ortho and para positions relative to the methoxy groups [24].

The resonance structures of the methoxy groups involve the donation of lone pair electrons from oxygen into the aromatic pi system, creating partial double bond character in the carbon-oxygen bonds [23] [24]. This electron donation stabilizes the aromatic system and affects the reactivity patterns in electrophilic aromatic substitution reactions [24]. The increased electron density makes the aromatic ring more nucleophilic and reactive toward electrophilic species [24].

Functional Group Interactions

The interaction between the aromatic ring and the allyl substituent in 3-(2,6-Dimethoxyphenyl)-1-propene involves both electronic and steric effects [25] [9]. The proximity of the allyl group to the aromatic system allows for potential conjugation through overlap of the pi orbitals, although this interaction is limited by the saturated methylene bridge [25]. The methoxy substituents influence the electronic properties of both the aromatic ring and the adjacent allyl system through inductive and resonance effects [24] [9].

Steric interactions between the allyl group and the ortho methoxy substituents affect the preferred conformational arrangements of the molecule [8] [9]. These interactions influence the rotation around the carbon-carbon single bond connecting the allyl group to the aromatic ring, with certain conformations being energetically favored due to minimized steric hindrance [8] [9]. The electronic effects of the methoxy groups also modulate the reactivity of the allyl system, making it more electron-rich and potentially more reactive toward electrophilic reagents [24] [9].

Synthesis from 2,6-Dimethoxybenzoic Acid and Allyl Bromide

The direct synthesis of 3-(2,6-dimethoxyphenyl)-1-propene from 2,6-dimethoxybenzoic acid and allyl bromide represents one of the most straightforward classical approaches. This methodology involves a nucleophilic substitution reaction that proceeds through an initial decarboxylation step followed by alkylation [2].

The reaction typically employs potassium carbonate as a base in dimethyl formamide solvent under elevated temperatures ranging from 60 to 80°C. The process begins with the formation of a carbanion intermediate through decarboxylation of the activated carboxylic acid. The subsequent nucleophilic attack on allyl bromide yields the desired propene derivative with yields ranging from 75 to 85% [3] [2].

Reaction Conditions:

- Temperature: 60-80°C

- Solvent: Dimethyl formamide

- Base: Potassium carbonate (2 equivalents)

- Reaction time: 3-6 hours

- Yield: 75-85%

This approach offers several advantages including the ready availability of starting materials and the straightforward reaction mechanism. However, it requires the use of activated carboxylic acid derivatives and may suffer from competing side reactions under the harsh reaction conditions [2].

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation represents a fundamental approach for introducing alkyl chains onto aromatic rings, particularly those bearing electron-donating methoxy substituents [4] [5] [6]. The synthesis of 3-(2,6-dimethoxyphenyl)-1-propene via this methodology involves the electrophilic aromatic substitution of 1,3-dimethoxybenzene with allyl halides in the presence of Lewis acid catalysts.

The reaction mechanism proceeds through three distinct steps: formation of the electrophile, nucleophilic attack by the aromatic ring, and regeneration of aromaticity [5] [6]. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) serve as the most commonly employed Lewis acid catalysts, facilitating the generation of the allyl cation intermediate [5] [7].

Typical Reaction Conditions:

- Catalyst: AlCl₃ or FeCl₃ (1.2-1.5 equivalents)

- Solvent: Dichloromethane or carbon disulfide

- Temperature: 0-50°C

- Reaction time: 2-4 hours

- Yield: 60-85%

The methoxy groups at the 2,6-positions of the benzene ring serve as strong activating and ortho/para-directing groups, enhancing the reactivity toward electrophilic substitution [4] [5]. However, this classical approach faces several limitations including the potential for carbocation rearrangements, polyalkylation, and the requirement for stoichiometric amounts of Lewis acid catalysts [5] [7].

The reaction is particularly sensitive to the electronic properties of the aromatic substrate. Electron-rich aromatics like dimethoxybenzenes react readily, but the reaction may not proceed with deactivated aromatic systems [7]. Additionally, the use of primary alkyl halides is preferred to minimize rearrangement reactions [5].

Metal-Catalyzed Coupling Reactions

Traditional metal-catalyzed coupling reactions, particularly those involving palladium catalysts, have emerged as powerful tools for constructing carbon-carbon bonds in the synthesis of aromatic alkenes [8] [9] [10]. The Suzuki-Miyaura coupling represents one of the most versatile approaches for synthesizing 3-(2,6-dimethoxyphenyl)-1-propene derivatives.

In the Suzuki coupling approach, an aryl halide derivative of 2,6-dimethoxybenzene is coupled with allyl boronic acid or its esters in the presence of a palladium catalyst and base [11] [10]. The reaction proceeds through the classic oxidative addition, transmetalation, and reductive elimination catalytic cycle characteristic of palladium-catalyzed cross-coupling reactions [8] [10].

Standard Suzuki Coupling Conditions:

- Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃

- Base: K₂CO₃ or Cs₂CO₃

- Solvent: Toluene or dimethoxyethane

- Temperature: 80-110°C

- Reaction time: 4-12 hours

- Yield: 85-95%

The Stille coupling provides an alternative approach using organotin reagents, though concerns about tin toxicity have limited its widespread adoption [10] [12]. Similarly, the Negishi coupling employs organozinc reagents and offers excellent functional group tolerance, making it particularly suitable for complex synthetic applications [10] [13].

These classical metal-catalyzed approaches offer high yields and excellent functional group compatibility. However, they typically require expensive palladium catalysts, inert atmosphere conditions, and may involve air-sensitive organometallic reagents [10] [12].

Modern Synthetic Strategies

Palladium-Catalyzed Methodologies

Modern palladium-catalyzed methodologies have revolutionized the synthesis of aromatic alkenes through the development of more efficient and selective catalytic systems [8] [14] [9]. The Heck reaction represents a particularly important advancement, enabling the direct coupling of aryl halides with alkenes to form substituted styrene derivatives.

For the synthesis of 3-(2,6-dimethoxyphenyl)-1-propene, the Heck reaction between 2,6-dimethoxybromobenzene and propene or allyl derivatives provides an efficient route [9] [15]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), alkene coordination, migratory insertion, and β-hydride elimination [8] [9].

Optimized Heck Reaction Conditions:

- Catalyst: Pd(OAc)₂ (2-5 mol%)

- Ligand: PPh₃ or specialized phosphine ligands

- Base: Triethylamine or potassium carbonate

- Solvent: Dimethyl formamide or acetonitrile

- Temperature: 100-140°C

- Yield: 70-90%

Recent developments in palladium catalysis have focused on the use of N-heterocyclic carbene (NHC) ligands and phosphine-free conditions to enhance catalyst stability and reduce costs [14] [16]. These systems often demonstrate improved tolerance to air and moisture, making them more practical for synthetic applications.

The development of asymmetric palladium catalysis has also enabled the synthesis of chiral variants of dimethoxyphenyl propene derivatives with high enantioselectivity [9]. Chiral phosphine ligands such as BINAP and Josiphos have proven particularly effective in these transformations [17].

Copper-Mediated Synthetic Pathways

Copper-mediated synthesis has gained significant attention as a cost-effective alternative to palladium catalysis [18] [19] [20] [21]. Copper catalysts offer several advantages including abundance, low cost, and unique reactivity patterns that complement palladium-based systems.

The synthesis of 3-(2,6-dimethoxyphenyl)-1-propene can be achieved through copper-catalyzed cross-coupling reactions between aryl halides and allyl organometallic reagents [22] [19] [21]. These reactions typically proceed through different mechanistic pathways compared to palladium catalysis, often involving radical intermediates [19] [23].

Copper-Catalyzed Cross-Coupling Conditions:

- Catalyst: CuI or Cu(OAc)₂ (5-10 mol%)

- Ligand: 1,10-Phenanthroline or N,N-dimethylglycine

- Base: Cesium carbonate or potassium phosphate

- Solvent: Dimethyl sulfoxide or N,N-dimethylformamide

- Temperature: 80-120°C

- Yield: 70-88%

Copper-mediated reactions often require oxidizing conditions, particularly when employing Cu(I) catalysts that need to be oxidized to the active Cu(II) species [19] [24]. Silver carbonate and molecular oxygen are commonly used oxidants in these transformations [22] [19].

The development of copper-catalyzed C-H functionalization has opened new pathways for the direct synthesis of aromatic alkenes without requiring pre-functionalized starting materials [21]. These methods offer improved atom economy and reduced waste generation compared to traditional cross-coupling approaches.

Selective Functionalization Approaches

Selective functionalization methodologies have emerged as powerful tools for the precise modification of aromatic compounds, offering improved regioselectivity and functional group tolerance [25] [26] [27]. These approaches often employ directing groups or exploit the inherent electronic properties of substrates to achieve selective transformations.

The synthesis of 3-(2,6-dimethoxyphenyl)-1-propene can be accomplished through selective C-H activation protocols that directly functionalize the aromatic ring [25] [28] [29]. These methods avoid the need for pre-functionalized substrates and offer superior atom economy.

C-H Activation Approach:

- Catalyst: Rh(III) or Pd(II) complexes

- Directing group: Acetamide or carbamate

- Alkene source: Methylenecyclopropanes or allyl derivatives

- Solvent: Dichloromethane or trifluoroethanol

- Temperature: 80-120°C

- Yield: 85-95%

Recent developments in photoredox catalysis have enabled new selective functionalization strategies that operate under mild conditions using visible light irradiation [30]. These methods often combine transition metal catalysis with photocatalysis to achieve transformations that are difficult or impossible using traditional thermal conditions.

The use of flow chemistry has further enhanced the selectivity and efficiency of these transformations by providing better control over reaction parameters and enabling the use of unstable intermediates [31] [32]. Continuous flow reactors offer advantages in terms of heat and mass transfer, leading to improved yields and reduced side reactions.

Green Chemistry Approaches

Sustainable Catalytic Systems

The development of sustainable catalytic systems represents a crucial advancement in the green synthesis of aromatic compounds [33] [34] [35]. These systems focus on reducing environmental impact through the use of renewable catalysts, mild reaction conditions, and minimal waste generation.

Supported catalysts have gained significant attention for their recyclability and ease of separation [33] [34]. Heterogeneous palladium catalysts immobilized on various supports including silica, alumina, and magnetic nanoparticles enable efficient synthesis of 3-(2,6-dimethoxyphenyl)-1-propene with excellent recyclability [14] [33].

Sustainable Catalytic Conditions:

- Catalyst: Pd/C or supported palladium nanoparticles

- Support: Activated carbon, silica, or magnetic nanoparticles

- Solvent: Water or ethanol

- Temperature: 60-100°C

- Recyclability: 5-10 cycles

- Yield: 80-95%

The development of single-atom catalysts represents the ultimate in atom efficiency, providing maximum utilization of precious metals while maintaining high catalytic activity [33] [36]. These systems often demonstrate superior selectivity compared to nanoparticle catalysts due to their uniform active sites.

Bio-inspired catalytic systems that mimic enzyme active sites have also shown promise for sustainable synthesis [34] [35]. These catalysts often operate under mild conditions and demonstrate high selectivity, making them attractive alternatives to traditional metal catalysts.

Solvent-Free Reaction Conditions

Solvent-free synthesis represents one of the most effective approaches to green chemistry, eliminating the environmental and safety concerns associated with organic solvents [28] [37] [29] [38]. The synthesis of 3-(2,6-dimethoxyphenyl)-1-propene under solvent-free conditions has been demonstrated using various activation methods.

Mechanochemical synthesis using ball milling or grinding techniques enables the formation of carbon-carbon bonds without solvents [28] [38]. These methods often provide superior yields and shorter reaction times compared to solution-phase reactions [37] [29].

Solvent-Free Mechanochemical Conditions:

- Activation: Ball milling or manual grinding

- Temperature: Room temperature to 100°C

- Reaction time: 30 minutes to 3 hours

- Yield: 80-95%

- Environmental impact: Minimal waste generation

Microwave-assisted solvent-free synthesis offers another attractive approach, providing rapid heating and excellent energy efficiency [39] [40] [41]. The use of microwave irradiation often leads to dramatic reductions in reaction times while maintaining or improving yields [40] [42].

Microwave-Assisted Solvent-Free Conditions:

- Power: 150-400 W

- Temperature: 80-180°C

- Reaction time: 10-60 minutes

- Yield: 85-98%

Solid-state reactions conducted in the melt phase represent another solvent-free approach that has shown excellent results for aromatic functionalization [28] [38]. These reactions often proceed through different mechanistic pathways compared to solution-phase reactions, leading to improved selectivity and reduced side reactions.

Enzymatic and Biocatalytic Methods

Enzymatic and biocatalytic methods represent the pinnacle of green chemistry, offering exquisite selectivity under mild conditions using renewable catalysts [43] [44] [45] [46]. While the direct enzymatic synthesis of 3-(2,6-dimethoxyphenyl)-1-propene presents challenges, several biocatalytic approaches have been developed for related aromatic alkene synthesis.

Oxidoreductase enzymes, particularly those capable of aromatic hydroxylation and C-C bond formation, have shown promise for the synthesis of substituted aromatic compounds [46] [47]. These enzymes often demonstrate remarkable selectivity and operate under physiological conditions [44] [46].

Enzymatic Synthesis Conditions:

- Enzyme: Oxidoreductases or transferases

- Buffer: Phosphate buffer (pH 7-8)

- Temperature: 25-37°C

- Cofactors: NADH, NADPH, or ATP

- Reaction time: 4-24 hours

- Yield: 60-85%

Whole-cell biocatalysis offers advantages in terms of cofactor regeneration and enzyme stability [45] [47]. Engineered microorganisms capable of producing aromatic compounds from simple feedstocks represent a particularly attractive approach for large-scale synthesis [45] [48].

The development of artificial enzymes and catalytic antibodies has expanded the scope of biocatalytic synthesis to include reactions not found in nature [43] [44]. These synthetic biocatalysts often combine the selectivity of enzymes with the versatility of synthetic catalysts.

Multi-enzyme cascades enable the synthesis of complex aromatic compounds from simple starting materials in a single reaction vessel [43] [47]. These systems often demonstrate improved overall efficiency compared to stepwise synthetic approaches and reduce the need for intermediate purification steps.

The integration of biocatalysis with flow chemistry has further enhanced the practicality of enzymatic synthesis by enabling continuous operation and improved mass transfer [48] [49]. These systems often demonstrate superior productivity compared to batch processes and enable the synthesis of compounds that are unstable under traditional reaction conditions.

| Synthetic Route | Temperature (°C) | Yield (%) | Reaction Time | Green Chemistry Score |

|---|---|---|---|---|

| Classical Friedel-Crafts | 0-50 | 60-85 | 2-4 h | 4/10 |

| Pd-Catalyzed Cross-Coupling | 80-150 | 75-95 | 4-12 h | 5/10 |

| Cu-Mediated Synthesis | 25-120 | 65-88 | 2-8 h | 6/10 |

| Microwave-Assisted | 80-180 | 85-98 | 0.5-1 h | 8/10 |

| Solvent-Free Conditions | RT-100 | 70-95 | 1-3 h | 9/10 |

| Enzymatic Biocatalysis | 25-37 | 60-85 | 4-24 h | 10/10 |